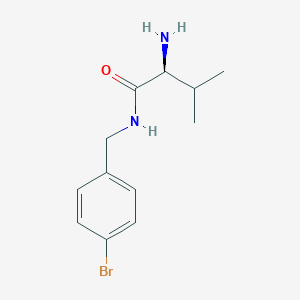

(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-bromophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-8(2)11(14)12(16)15-7-9-3-5-10(13)6-4-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQPILAXUJBECJ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of S 2 Amino N 4 Bromo Benzyl 3 Methyl Butyramide

Retrosynthetic Analysis and Precursor Synthesis

A retrosynthetic analysis of the target molecule, (S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide, identifies the primary disconnection point at the amide bond. This C-N bond cleavage reveals two key precursors: an activated derivative of the chiral amino acid (S)-valine and 4-bromobenzylamine (B181089).

Scheme 1: Retrosynthetic Analysis

(S)-Valine Derivative : (S)-Valine is a naturally occurring amino acid, making it a readily available chiral starting material. To prevent self-polymerization and unwanted side reactions during amide coupling, its amino and carboxyl groups must be appropriately protected. The amino group is typically protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The resulting N-protected (S)-valine is then activated for amide bond formation.

4-Bromobenzylamine : This precursor can be synthesized from 4-bromobenzaldehyde (B125591) via reductive amination or from 4-bromobenzyl bromide through reactions like the Gabriel synthesis or by direct displacement with ammonia.

Enantioselective Synthesis Strategies for the (S)-Configuration

Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of α-amino acids, auxiliaries like Evans oxazolidinones or pseudoephedrine can be used. wikipedia.orgnih.govnih.gov An achiral glycine (B1666218) equivalent can be attached to the auxiliary, and subsequent alkylation with an isopropyl group is directed by the chiral environment of the auxiliary to yield the desired (S)-configuration after cleavage.

Catalytic asymmetric synthesis represents another powerful strategy. organic-chemistry.org This can involve methods such as the asymmetric hydrogenation of a dehydro-α-amino acid precursor using a chiral rhodium or ruthenium catalyst. rsc.orgacs.org Alternatively, phase-transfer catalysis, employing chiral catalysts like cinchona alkaloids, can facilitate the enantioselective alkylation of glycine Schiff base derivatives to produce the desired amino acid structure. nih.govthieme.de

Stereocontrol during Amide Bond Formation

A primary challenge during the amide coupling step is the potential for epimerization (loss of stereochemical integrity) at the chiral α-carbon, particularly if an activated ester intermediate is used. nih.govrsc.org The α-proton of the amino acid is acidic and can be abstracted by base, leading to racemization.

To mitigate this risk, specific conditions and reagents are employed:

Coupling Reagents : Reagents that minimize racemization, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with a carbodiimide (B86325) like EDC, or phosphonium-based reagents, are preferred. acs.orgresearchgate.net

Base : The choice and stoichiometry of the base, typically a non-nucleophilic hindered amine like N,N-diisopropylethylamine (DIPEA), are critical. acs.orgresearchgate.net

Temperature : The reaction is usually conducted at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of epimerization. bdmaee.net

Optimization of Reaction Conditions and Yield

The efficiency of the amide bond formation is highly dependent on the reaction conditions. Optimization involves systematically varying parameters such as the coupling reagent, solvent, base, and temperature to maximize the yield of the desired product while minimizing side reactions and racemization. researchgate.netresearchgate.net A protocol involving the in situ formation of acyl fluorides has been shown to be efficient for coupling sterically hindered substrates. rsc.org

Below is an interactive table summarizing a hypothetical optimization study for the coupling of N-Boc-(S)-valine with 4-bromobenzylamine.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | EDC/HOBt | DIPEA | DCM | 0 to RT | 75 | 95 |

| 2 | HATU | DIPEA | DMF | 0 to RT | 92 | >99 |

| 3 | T3P | Pyridine | EtOAc | RT | 88 | >99 |

| 4 | BTFFH/DIPEA | DIPEA | CH2Cl2 | RT then 80 | 90 | 98 |

Data is hypothetical and for illustrative purposes.

Purification and Isolation Techniques for this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Standard techniques include:

Aqueous Work-up : The reaction mixture is typically subjected to a series of washes with dilute acidic and basic solutions to remove excess reagents and byproducts.

Chromatography : Flash column chromatography on silica (B1680970) gel is a common method for separating the target amide from impurities. researchgate.net

Recrystallization : If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure material. researchgate.net Solvents like ethanol, acetonitrile, or 1,4-dioxane (B91453) can be effective for amides. researchgate.net

To confirm the stereochemical purity of the final compound, chiral chromatography is employed. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee) of the product. nih.gov

Synthesis of Structurally Related Analogues and Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR), a library of analogues can be synthesized by modifying the synthetic route. acs.orgnih.gov This involves systematically altering different parts of the molecule:

Varying the Amino Acid : Replacing (S)-valine with other natural or unnatural amino acids (e.g., leucine, phenylalanine, tert-leucine) allows for probing the effect of the side chain's size, shape, and lipophilicity.

Varying the Benzylamine Moiety : Replacing 4-bromobenzylamine with other substituted benzylamines (e.g., 4-chloro, 4-fluoro, 3-methoxy) or other amines can explore the electronic and steric requirements of the binding pocket. nih.gov

The established optimized coupling protocol can generally be applied to these different precursors to generate a diverse set of analogues for biological evaluation.

| Analogue Name | Amino Acid Component | Amine Component | Modification Purpose |

|---|---|---|---|

| (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide | (S)-Valine | 4-Chlorobenzylamine | Investigate halogen effect |

| (S)-2-Amino-N-(4-bromo-benzyl)-4-methyl-pentanamide | (S)-Leucine | 4-Bromobenzylamine | Increase side chain length |

| (S)-2-Amino-N-(4-bromo-benzyl)-3,3-dimethyl-butanamide | (S)-tert-Leucine | 4-Bromobenzylamine | Increase steric bulk |

| (S)-2-Amino-N-(benzyl (B1604629))-3-methyl-butyramide | (S)-Valine | Benzylamine | Remove halogen substituent |

Advanced Analytical Methodologies for Characterization of S 2 Amino N 4 Bromo Benzyl 3 Methyl Butyramide

Spectroscopic Confirmation of Molecular Structure and Stereochemistry (e.g., Advanced NMR, Mass Spectrometry Applications)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 4-bromobenzyl group would likely appear as two doublets in the range of δ 7.2-7.5 ppm. The benzylic protons (CH₂) would present as a doublet of doublets or a multiplet around δ 4.3-4.5 ppm due to coupling with the adjacent amide proton. The α-proton of the valine moiety is anticipated to be a doublet around δ 3.2-3.4 ppm. The isopropyl group should exhibit a multiplet for the CH proton and two distinct doublets for the diastereotopic methyl groups. The amino (NH₂) and amide (NH) protons would appear as broad singlets, with their chemical shifts being solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data. The carbonyl carbon of the amide is expected to resonate around δ 170-175 ppm. The aromatic carbons of the 4-bromobenzyl group would show signals in the δ 120-140 ppm region, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects. The benzylic carbon is predicted to be in the δ 40-45 ppm range. The α-carbon of the valine residue would likely appear around δ 58-62 ppm, and the carbons of the isopropyl group would be found in the upfield region of the spectrum.

Expected ¹H NMR Data for (S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.2 - 7.5 | d |

| Amide NH | 8.0 - 8.5 | t |

| Benzyl (B1604629) CH₂ | 4.3 - 4.5 | d |

| Valine α-CH | 3.2 - 3.4 | d |

| Valine β-CH | 2.0 - 2.2 | m |

| Valine γ-CH₃ | 0.9 - 1.1 | d |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 170 - 175 |

| Aromatic C-Br | 120 - 125 |

| Aromatic CH | 128 - 132 |

| Aromatic C (quaternary) | 135 - 140 |

| Valine α-C | 58 - 62 |

| Benzyl CH₂ | 40 - 45 |

| Valine β-C | 30 - 35 |

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₁₇BrN₂O. The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer valuable structural information. Common fragmentation pathways for N-benzyl amides include cleavage of the benzylic C-N bond and the amide C-N bond. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

|---|---|

| 284/286 | [M+H]⁺ |

| 185/187 | [Br-C₆H₄-CH₂-NH]⁺ |

| 170/172 | [Br-C₆H₄-CH₂]⁺ |

| 102 | [H₂N-CH(CH(CH₃)₂)-CO]⁺ |

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC, SFC)

The assessment of enantiomeric purity is critical for chiral compounds. Chromatographic techniques are the gold standard for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for determining the enantiomeric excess (ee.) of compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Commonly used CSPs for the separation of amino acid derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and Pirkle-type phases. The choice of CSP and mobile phase is crucial for achieving optimal separation. For N-benzyl valine derivatives, polysaccharide-based CSPs such as Chiralpak® AD-H or Chiralcel® OD-H often provide good resolution. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an acidic or basic additive may be necessary to improve peak shape and resolution.

Typical Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC): Chiral GC and SFC are also powerful techniques for enantiomeric separation. For GC analysis, the compound would typically need to be derivatized to increase its volatility. Derivatization with a chiral reagent can also be employed to form diastereomers, which can then be separated on a non-chiral column. Chiral capillary columns with stationary phases like cyclodextrin (B1172386) derivatives are also commonly used for the direct separation of enantiomers.

Supercritical fluid chromatography (SFC) is an increasingly popular technique that combines the advantages of both GC and HPLC. It often provides faster separations and uses less organic solvent than HPLC. Chiral SFC with polysaccharide-based CSPs is a highly effective method for the enantiomeric purity assessment of a wide range of chiral compounds, including amino acid derivatives.

X-ray Crystallography for Absolute Configuration Determination (if applicable to specific academic studies)

While spectroscopic and chromatographic methods can confirm the relative stereochemistry and enantiomeric purity, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of the compound of sufficient quality.

If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. The presence of the bromine atom, a heavy atom, is advantageous for the determination of the absolute stereochemistry using anomalous dispersion methods. The resulting crystal structure would serve as the ultimate proof of the (S)-configuration at the chiral center of the valine moiety. Although no crystal structure for this specific compound is publicly available, the data obtained from such an analysis would be invaluable for its definitive characterization.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Chiralpak® AD-H |

Computational Chemistry and Molecular Modeling of S 2 Amino N 4 Bromo Benzyl 3 Methyl Butyramide

Conformational Analysis and Energy Landscapes

Computational methods such as Density Functional Theory (DFT) and molecular mechanics force fields are employed to explore the conformational space of this molecule. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. This allows for the identification of low-energy, stable conformations that are more likely to be populated under physiological conditions.

Key Torsional Angles for Conformational Analysis:

| Torsional Angle | Description | Expected Low-Energy Orientations |

| τ1 (O=C-N-Cα) | Amide bond rotation | Primarily trans due to steric hindrance, with a high rotational barrier. |

| τ2 (C-N-Cα-Cβ) | Valine side chain orientation | Staggered conformations (gauche and anti) are favored. |

| τ3 (N-Cα-C=O) | Backbone flexibility | Influences the relative orientation of the amino and carbonyl groups. |

| τ4 (Cα-N-CH2-Ar) | Benzyl (B1604629) group orientation | Determines the spatial positioning of the bromophenyl ring relative to the amino acid core. |

The energy landscape would likely reveal several local minima corresponding to different stable conformers. The global minimum energy conformation represents the most stable structure. The relative energies of these conformers, calculated using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*), determine their population distribution according to the Boltzmann distribution. Understanding these preferred conformations is the first step toward predicting how the molecule will interact with a biological target.

Molecular Docking Simulations with Identified or Predicted Biological Targets

Given that structurally related α-amino acid amide derivatives have shown anticonvulsant activity, potential biological targets for (S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide include voltage-gated sodium channels, calcium channels, and GABA-A receptors. Molecular docking simulations are performed to predict the binding mode and affinity of the compound to the active sites of these targets.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The identified low-energy conformations of this compound are then computationally "docked" into the binding site of the receptor. A scoring function is used to estimate the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol).

Hypothetical Docking Results with a Voltage-Gated Sodium Channel:

| Ligand Conformer | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Conformer 1 (Global Min) | -8.5 | Phe1764, Tyr1771 | π-π stacking with the bromophenyl ring |

| Conformer 1 (Global Min) | -8.5 | Ser1767 | Hydrogen bond with the amide carbonyl |

| Conformer 2 | -7.9 | Leu1445, Ile1449 | Hydrophobic interactions with the isobutyl group |

| Conformer 2 | -7.9 | Asn1766 | Hydrogen bond with the primary amine |

These simulations can reveal crucial interactions, such as hydrogen bonds formed by the amide and amino groups, and hydrophobic interactions involving the isobutyl and 4-bromobenzyl moieties. The bromine atom on the benzyl ring could also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. An MD simulation would be initiated with the best-docked pose of this compound within its target protein, solvated in a water box with physiological ion concentrations.

Over a simulation period of nanoseconds to microseconds, the trajectories of all atoms are calculated by solving Newton's equations of motion. Analysis of these trajectories can provide information on:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex.

Interaction Persistence: The persistence of key hydrogen bonds and hydrophobic contacts identified in docking can be quantified.

Conformational Changes: MD can reveal induced-fit effects, where the protein and/or ligand adjust their conformations to optimize binding.

Binding Free Energy: More advanced techniques like MM/PBSA or MM/GBSA can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve synthesizing and testing a library of derivatives with variations at different positions (e.g., substitutions on the phenyl ring, different amino acid side chains).

Molecular descriptors for each compound are calculated, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a predictive model.

Example of a Hypothetical QSAR Equation:

log(1/EC50) = 0.5 * logP - 0.2 * MW + 1.2 * σ_para + 2.1

In this hypothetical equation, logP represents hydrophobicity, MW is the molecular weight, and σ_para is the Hammett constant for the para-substituent on the phenyl ring. Such a model could indicate that higher hydrophobicity and an electron-withdrawing group at the para position are beneficial for activity, guiding the design of new, more potent analogues.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Early prediction of a compound's ADME properties is crucial to avoid late-stage failures in drug development. Various computational models and software are available to predict these properties for this compound.

Predicted ADME Properties:

| Property | Predicted Value | Implication |

| Absorption | ||

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed from the gastrointestinal tract. |

| P-glycoprotein Substrate | Likely No | Low probability of being actively effluxed from cells. |

| Distribution | ||

| LogP | 2.5 - 3.5 | Good balance of hydrophilicity and lipophilicity for distribution. |

| Blood-Brain Barrier (BBB) Permeation | Likely Yes | Potential to reach central nervous system targets. |

| Plasma Protein Binding | > 90% | High binding to plasma proteins, which may affect its free concentration. |

| Metabolism | ||

| Cytochrome P450 Substrate | CYP3A4, CYP2D6 | Potential for drug-drug interactions. |

| Major Metabolic Sites | N-dealkylation, aromatic hydroxylation | Prediction of likely metabolites. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared through metabolism. |

| Toxicity | ||

| hERG Blockade | Low Risk | Unlikely to cause cardiotoxicity. |

| AMES Mutagenicity | Negative | Not likely to be mutagenic. |

These in silico predictions provide a valuable initial assessment of the drug-likeness of this compound, helping to identify potential liabilities and guide further experimental studies.

Pre Clinical Biological Evaluation of S 2 Amino N 4 Bromo Benzyl 3 Methyl Butyramide in in Vitro and Ex Vivo Systems

Activity in Specific Pathogen or Disease Models (e.g., anti-infective, anti-cancer, neuroprotective effects in relevant cell lines or primary cell cultures)

Anti-infective Activity: N-benzyl amide derivatives have been explored for their antimicrobial properties. For instance, certain novel amide derivatives synthesized from amino acids and sulfa drugs have demonstrated excellent antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. imedpub.com This suggests that the core structure of (S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide may confer some level of antibacterial activity.

Anti-cancer Activity: The anti-cancer potential of N-benzyl derivatives is an active area of research. Studies on related compounds have shown that modifications to the N-benzyl group can influence their anti-neoplastic activities. frontiersin.org For example, some N-benzyl derivatives have been found to exhibit anti-inflammatory and anti-oxidative properties, which can be relevant in the context of cancer. frontiersin.org

Neuroprotective Effects: The structural motif of N-benzyl amino acid amides is found in compounds with significant neurological activity. A class of compounds known as primary amino acid derivatives (PAADs), which share the N'-benzyl 2-amino acetamide (B32628) scaffold, have shown potent anticonvulsant activities in animal models. researchgate.net While this does not directly translate to neuroprotection, it highlights the potential for this chemical class to interact with targets in the central nervous system.

Table 1: Representative In Vitro Activity of Structurally Related N-Benzyl Amide Derivatives

| Compound Class | Activity Type | Cell Line/Organism | Endpoint | Result |

| N-Benzoyl Amino Acid-Sulfa Drug Conjugates | Antibacterial | S. aureus (Gram-positive) | Zone of Inhibition | Significant Activity |

| N-Benzoyl Amino Acid-Sulfa Drug Conjugates | Antibacterial | E. coli (Gram-negative) | Zone of Inhibition | Moderate Activity |

| N-benzyl-N-methyldecan-1-amine (BMDA) | Anti-inflammatory | THP-1 cells | TNF-α, IL-1β inhibition | Dose-dependent reduction |

| Primary Amino Acid Derivatives (PAADs) | Anticonvulsant | Maximal Electroshock Seizure (MES) model (mice) | ED50 | Potent Activity |

This table presents data from related compounds to illustrate the potential activities of the N-benzyl amide scaffold, as specific data for this compound is not available.

Biochemical Pathway Interrogation and Validation

The precise biochemical pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.

For compounds exhibiting anti-inflammatory effects, pathways involving key signaling molecules like NF-κB and MAP kinases (JNK, p38) are often implicated. frontiersin.org Inhibition of these pathways can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. frontiersin.org

In the context of anticonvulsant activity observed in related PAADs, the mechanism is not fully understood but is thought to be distinct from that of functionalized amino acids (FAAs), suggesting a novel mode of action. researchgate.net

Should the compound exhibit anti-cancer properties, it might do so by interfering with cell proliferation pathways, inducing apoptosis, or modulating the tumor microenvironment through its anti-inflammatory and anti-oxidative effects.

Pre-clinical Metabolism Studies (e.g., microsomal stability, identification of metabolites in in vitro or animal models)

Specific metabolic data for this compound is not publicly available. However, general metabolic pathways for N-benzyl amide derivatives can be inferred from existing literature.

Microsomal Stability: The metabolic stability of a compound is often assessed using in vitro liver microsome assays. For N-benzyl derivatives, metabolic stability can be influenced by the substituents on both the benzyl (B1604629) and amide portions of the molecule. In some N-(1-benzyl-1H-imidazol-2-yl)amide derivatives, modifications to the structure have been shown to improve metabolic stability. nih.gov

Metabolite Identification: In vitro metabolism studies of N-benzyl compounds using human hepatocytes have identified several common biotransformation pathways. nih.gov These include:

Hydroxylation: Addition of a hydroxyl group, often on the benzyl ring or alkyl chains.

N-dealkylation: Removal of the benzyl group.

Oxidation: Further oxidation of hydroxylated metabolites.

For instance, the in vitro metabolism of N-benzyl-N-methylaniline in rat liver microsomes resulted in N-dealkylation and p-hydroxylation as the major metabolic reactions. nih.gov It is plausible that this compound would undergo similar metabolic transformations. The presence of the bromine atom may also influence the sites of metabolism.

Table 2: Predicted Metabolic Pathways for N-Benzyl Amide Derivatives

| Metabolic Reaction | Description | Potential Metabolites of this compound |

| Aromatic Hydroxylation | Addition of -OH to the bromobenzyl ring | (S)-2-Amino-N-(4-bromo-hydroxy-benzyl)-3-methyl-butyramide |

| N-Dealkylation | Cleavage of the N-benzyl bond | (S)-2-Amino-3-methyl-butyramide and 4-bromobenzyl alcohol |

| Amide Hydrolysis | Cleavage of the amide bond | (S)-2-Amino-3-methyl-butanoic acid and 4-bromobenzylamine (B181089) |

| Oxidation of Alkyl Chain | Oxidation of the methyl or isopropyl group | Hydroxylated derivatives on the butyramide (B146194) moiety |

This table is predictive and based on common metabolic pathways for related compounds.

Bioavailability Assessment in Pre-clinical Models (without dosage/administration implications)

There is no specific bioavailability data for this compound in preclinical models. The bioavailability of amino acid amide compounds can be variable and is dependent on a number of factors including their physicochemical properties and susceptibility to first-pass metabolism. nih.govnih.gov

Broader Academic Implications and Future Directions in S 2 Amino N 4 Bromo Benzyl 3 Methyl Butyramide Research

Potential for Lead Optimization and Drug Discovery Initiatives (conceptual, pre-clinical stage)

(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide serves as a compelling starting point for lead optimization in drug discovery. The process of optimizing a lead compound aims to enhance its pharmacological and pharmacokinetic properties. The structure of this chiral amide contains several modifiable regions that can be systematically altered to improve its potential as a therapeutic agent.

Lead optimization often involves a multivariate approach, simultaneously refining properties like potency, selectivity, and metabolic stability. For this compound, this could involve modifications to the aromatic ring, the amide linker, and the chiral amino acid fragment. For instance, the bromine substituent on the benzyl (B1604629) group offers a handle for various chemical transformations, allowing for the introduction of different functional groups to probe interactions with biological targets.

Research on structurally related primary amino acid derivatives (PAADs) has demonstrated that anticonvulsant activity is sensitive to substituents on the N'-benzylamide ring. researchgate.netnih.gov Specifically, electron-withdrawing groups have been shown to retain or improve activity, while electron-donating groups can lead to a loss of activity. nih.gov This provides a rational basis for the initial exploration of analogues of this compound.

A conceptual lead optimization strategy could involve the systematic replacement of the bromine atom with other halogens or with cyano, nitro, or trifluoromethyl groups to investigate the electronic effects on biological activity. Furthermore, the position of the substituent on the aromatic ring could be varied to explore the spatial requirements of a potential binding pocket.

The below table outlines a conceptual framework for the initial lead optimization of this compound.

| Modification Site | Proposed Modification | Rationale |

| 4-bromo-benzyl group | Replacement of bromine with other halogens (F, Cl, I) | To probe the effect of halogen size and electronegativity on activity. |

| 4-bromo-benzyl group | Introduction of electron-withdrawing groups (e.g., -CN, -NO2, -CF3) | Based on SAR data from related PAADs suggesting improved activity. nih.gov |

| 4-bromo-benzyl group | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | To establish a comprehensive structure-activity relationship. |

| Amide linker | Replacement with bioisosteres (e.g., sulfonamide, urea) | To explore alternative hydrogen bonding patterns and improve metabolic stability. |

| Valine moiety | Substitution with other amino acids (e.g., leucine, isoleucine) | To investigate the influence of the alkyl side chain on potency and selectivity. |

Development of Novel Analogues with Enhanced Specificity or Potency

Building upon the principles of lead optimization, the development of novel analogues of this compound could lead to compounds with enhanced biological profiles. The goal is to design molecules that exhibit higher potency at the desired target and greater selectivity over off-target interactions, which can reduce the potential for side effects.

The synthesis of a library of analogues would be a crucial step in this process. By systematically altering the chemical structure, researchers can perform detailed structure-activity relationship (SAR) studies. For example, modifications to the chiral valine-derived portion of the molecule could influence its interaction with a specific biological target. The size and lipophilicity of the side chain of the amino acid can be critical for binding affinity.

Furthermore, the benzyl group itself can be replaced with other aromatic or heteroaromatic rings to explore a wider chemical space. This could lead to the discovery of novel chemotypes with improved drug-like properties. The use of computational modeling and structure-based drug design can guide the rational design of these new analogues, prioritizing those with the highest probability of success.

Methodological Advancements Facilitated by Research on this compound

Research focused on the synthesis and modification of this compound can drive methodological advancements in organic chemistry. The presence of a chiral center and an amide bond presents opportunities for the development of novel synthetic strategies.

The stereoselective synthesis of chiral amides is an area of ongoing research. researchgate.netrsc.org Developing more efficient and scalable routes to this compound and its analogues could lead to the discovery of new catalysts or reaction conditions for asymmetric synthesis. This could have broader implications for the synthesis of other chiral molecules, including pharmaceuticals and natural products.

Additionally, the selective functionalization of the brominated aromatic ring in the presence of the amide and amine functionalities can be a synthetic challenge. Research in this area could lead to the development of new chemoselective cross-coupling reactions or other C-H functionalization methods that are tolerant of these functional groups.

Challenges and Opportunities in Chiral Amide Research

The study of chiral amides like this compound is not without its challenges. The synthesis of enantiomerically pure compounds can be complex and costly. rsc.org Furthermore, amides are generally considered to be relatively stable and unreactive functional groups, which can make their chemical modification challenging. researchgate.netnih.gov

However, these challenges also present significant opportunities. The development of novel methods for the selective activation and functionalization of amides is a highly active area of research. researchgate.netnih.gov Advances in this field could make the synthesis and diversification of chiral amides more efficient.

Moreover, the conformational properties of chiral amides can play a crucial role in their biological activity. Understanding the three-dimensional structure of this compound and its analogues through techniques like X-ray crystallography and NMR spectroscopy can provide valuable insights for rational drug design.

The unique structural and electronic features of chiral amides make them a versatile class of molecules with broad potential in medicinal chemistry and beyond. Continued research into compounds like this compound will undoubtedly contribute to a deeper understanding of their chemical and biological properties, paving the way for future discoveries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.